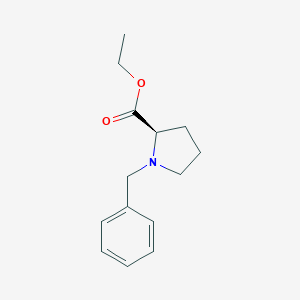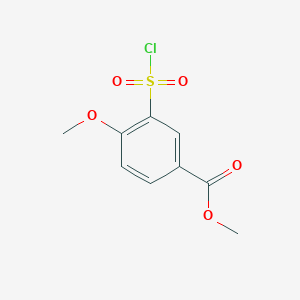
Gal-1-4-glcnac-1-3-fuc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NPC 15669 involves the reaction of leucine with fluorenyl-9-methoxy-carbonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of NPC 15669 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: NPC 15669 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the fluorenyl-9-methoxy-carbonyl group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize NPC 15669.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce NPC 15669 under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various leucine derivatives, while oxidation and reduction reactions can modify the functional groups present in NPC 15669 .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound to study the effects of leucine derivatives on chemical reactions and molecular interactions .
Biology:
- Investigated for its role in inhibiting cell adhesion and migration, particularly in inflammatory responses .
- Studied for its effects on the proliferation and migration of human aortic smooth muscle cells and endothelial cells .
Medicine:
- Potential therapeutic applications in treating inflammatory diseases such as cardiovascular diseases and inflammatory bowel diseases .
- Shown to reduce platelet aggregability in both swine and human plasma, indicating potential use in preventing thrombotic events .
Industry:
Wirkmechanismus
NPC 15669 exerts its effects by inhibiting the adhesion and migration of leukocytes, particularly neutrophils, to the endothelium. This is achieved through the blockage of upregulation of a member of the beta2 integrin family, Mac-1 (CD11b/CD18) . By preventing neutrophil-endothelial interactions, NPC 15669 reduces the inflammatory response and associated tissue damage .
Vergleich Mit ähnlichen Verbindungen
NPC 15669 is unique among leucine derivatives due to its specific anti-inflammatory properties and mechanism of action. Similar compounds include other leumedins, such as:
N-(fluorenyl-9-methoxy-carbonyl)valine: Another leumedin with similar anti-inflammatory properties but different amino acid composition.
N-(fluorenyl-9-methoxy-carbonyl)isoleucine: Similar in structure and function but with isoleucine instead of leucine.
These compounds share the ability to inhibit cell adhesion and migration but differ in their specific amino acid components and resulting biological activities .
Eigenschaften
CAS-Nummer |
160243-25-4 |
|---|---|
Molekularformel |
C25H46N2O15 |
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
VRXKBBPRDGIBPB-BEMBIUEJSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Andere CAS-Nummern |
160243-25-4 |
Synonyme |
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



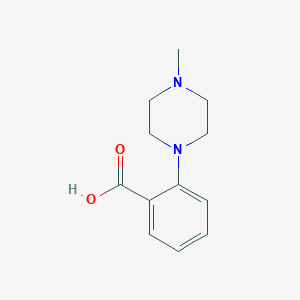
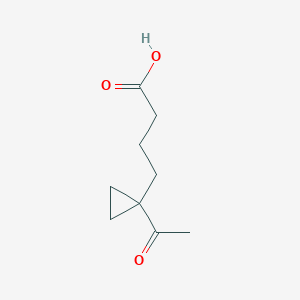
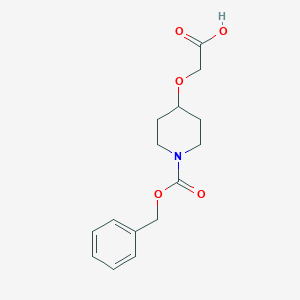
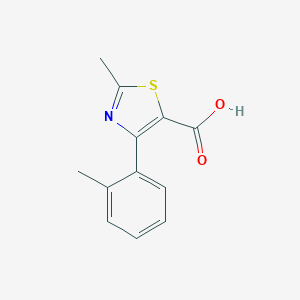
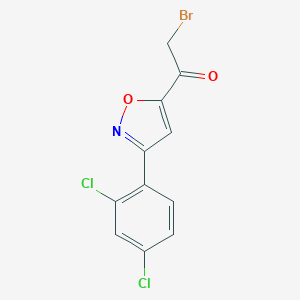

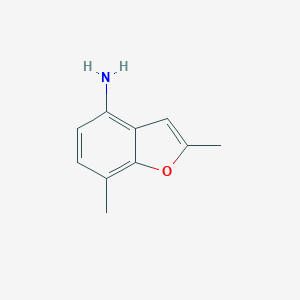



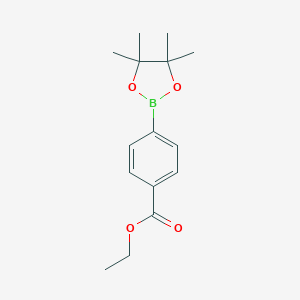
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
